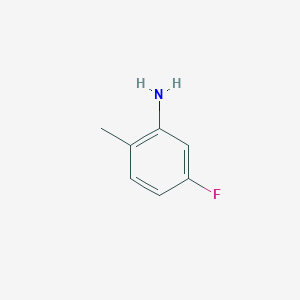

5-Fluoro-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60730. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDTNNLXUMYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190143 | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-29-3 | |

| Record name | 5-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR6M7NXK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylaniline (CAS 367-29-3), a fluorinated aromatic amine that serves as a critical building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and purification and explores its application in medicinal chemistry, particularly in the context of developing modulators for cancer-related signaling pathways. This guide is intended to be a thorough resource for professionals in research and drug development.

Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and an amino group.[1] Depending on its purity and ambient temperature, it can exist as a crystalline solid or a liquid.[1][2] The presence of the fluorine atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Information regarding its solubility is varied, with some sources describing it as moderately soluble in water and others as insoluble, though good solubility in organic solvents is consistently reported.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 367-29-3 | [3][4] |

| Molecular Formula | C₇H₈FN | [3][4] |

| Molecular Weight | 125.14 g/mol | [3][4] |

| Appearance | White, colorless, to yellow/brown powder, lump, or clear liquid. | |

| Melting Point | 38-40 °C | [5] |

| Flash Point | 90 °C (194 °F) - closed cup | [3] |

| pKa (Predicted) | 3.44 ± 0.10 | [2] |

| LogP (Predicted) | 1.716 | [6] |

| Water Solubility | Insoluble / Moderate |[1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Reference(s) |

|---|---|---|

| ¹H NMR | 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H, -NH₂), 2.12 (s, 3H, -CH₃) | [2][7] |

| ¹³C NMR | 162.24 (d, JCF= 240.9 Hz), 145.82 (d, JCF= 10.6 Hz), 131.12 (d, JCF= 9.6 Hz), 117.62 (d, JCF = 2.6 Hz), 104.67 (d, JCF= 21.0 Hz), 101.56 (d, JCF= 24.6 Hz), 16.62 (s) |[2] |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Classification | Hazard Statement | Signal Word |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

(Data sourced from Sigma-Aldrich)[3]

Storage: Store in a cool, dark place under an inert atmosphere, at 2-8°C.[2][5] The material may darken in color during storage.

Applications in Research and Development

Halogenated anilines are versatile building blocks in organic and medicinal chemistry. This compound serves as a key intermediate in the synthesis of a range of molecules, including:

-

Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).[1] A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a precursor for the synthesis of sirtuin 6 (SIRT6) activators, highlighting the utility of this scaffold in developing therapeutics for cancer and other age-related diseases.[8]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]

-

Dyes and Pigments: It serves as a precursor in the dye industry.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of this compound and related compounds.

Synthesis via Reduction of 4-Fluoro-2-nitrotoluene

A common and effective method for synthesizing this compound is the reduction of the corresponding nitro compound, 4-Fluoro-1-methyl-2-nitrobenzene.[7]

Methodology:

-

Reaction Setup: Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol (e.g., 20 mL per gram of nitro compound).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add iron powder (approx. 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).[7]

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Purification by Column Chromatography

The crude product can be purified to high purity using flash column chromatography.[7]

Methodology:

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate.[2][7] For this compound, a ratio of 5:1 Hexanes:EtOAc has been reported to be effective.[2]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Biological Relevance & Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility as a synthetic precursor for biologically active molecules is clear. The structural motif is relevant to the development of sirtuin modulators.

The SIRT6 Signaling Pathway

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacylase that plays a critical role in chromatin remodeling, DNA repair, and transcriptional regulation.[9] It has a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[9][10] As a tumor suppressor, SIRT6 is involved in maintaining genomic stability and regulating metabolic homeostasis.[10] For instance, it can repress oncogenes like c-Myc and inhibit glycolysis (the Warburg effect), thereby hindering tumor growth.[11] Conversely, in some cancers, SIRT6 overexpression is linked to a more aggressive phenotype and resistance to chemotherapy.[12][13]

Small molecule activators of SIRT6 are sought after as potential therapeutics for cancer and other diseases.[14] Synthetic activators have been developed from scaffolds like pyrrolo[1,2-a]quinoxaline, which can be synthesized using halogenated anilines.[15] These activators bind to an allosteric site on the SIRT6 catalytic core, enhancing its deacetylase activity towards histone substrates (e.g., H3K9ac, H3K56ac).[9][15] This enhanced activity can lead to the epigenetic silencing of oncogenes, cell cycle arrest, and suppression of tumor proliferation.[15]

References

- 1. CAS 367-29-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 367-29-3 [m.chemicalbook.com]

- 3. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 367-29-3 [chemicalbook.com]

- 6. This compound (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. mdpi.com [mdpi.com]

- 10. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]

- 14. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and presents its known reactivity and stability characteristics.

Core Physical and Chemical Properties

This compound, also known as 2-Amino-4-fluorotoluene or 5-Fluoro-o-toluidine, is a versatile aromatic amine. Its properties are summarized in the table below, providing a quick reference for laboratory and research applications.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FN | [3][4][5] |

| Molecular Weight | 125.14 g/mol | [4][5][6] |

| CAS Number | 367-29-3 | [3][4][5] |

| Appearance | Colorless to light yellow liquid or purple to brown crystalline solid.[1][4] | [1][4] |

| Melting Point | 33-40 °C | [3][4] |

| Boiling Point | 98-100 °C at 15 mmHg | [2][4] |

| Density | 1.13 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.5360-1.5400 at 20 °C | [3][4] |

| pKa | 3.44 ± 0.10 (Predicted) | [4] |

| Solubility | Insoluble in water. | [4] |

| Flash Point | 90 °C (194 °F) | [2][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (600 MHz, CDCl₃): δ 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H), 2.12 (s, 3H).[4]

-

¹³C NMR (151 MHz, CDCl₃): δ 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz), 16.62 (s).[4]

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[5]

-

Mass Spectrum (Electron Ionization): The mass spectrum is available and shows a molecular ion peak corresponding to its molecular weight.[7]

Experimental Protocols

The synthesis of this compound is well-documented, with common procedures involving the reduction of a nitrotoluene precursor or a palladium-catalyzed amination reaction.

Synthesis via Reduction of 4-Fluoro-2-nitrotoluene

One common laboratory-scale synthesis involves the reduction of 4-Fluoro-2-nitrotoluene.[6]

Materials:

-

4-Fluoro-1-methyl-2-nitrobenzene

-

Ethanol

-

Iron powder

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol.

-

Add iron powder (5.0 eq) and a catalytic amount of HCl (e.g., 0.25 mL for 16 mmol of starting material) to the solution at 0 °C.

-

Reflux the reaction mixture for 12 hours.

-

After cooling, basify the filtrate with a sodium bicarbonate solution.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography using a mixture of n-hexane and EtOAc (1:1) to yield this compound as a light brown solid (reported yield: 70%).[6]

Synthesis via Palladium-Catalyzed Amination

A modern approach utilizes a palladium-catalyzed cross-coupling reaction.[4][8]

Materials:

-

Aryl halide (e.g., 2-bromo-4-fluorotoluene) (1.0 eq)

-

Ammonium sulfate (1.5 eq)

-

Sodium tert-butoxide (4.5 eq)

-

Pd(P(o-tol)₃)₂ (0.5 mol %)

-

CyPF-PtBu (0.5 mol %)

-

Anhydrous dioxane

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Celite

Procedure:

-

In a nitrogen-fed glovebox, prepare a stock solution of the palladium catalyst and ligand in dioxane.

-

In a separate vial, combine the aryl halide, ammonium sulfate, and sodium tert-butoxide.

-

Add anhydrous dioxane and the catalyst solution to the vial.

-

Seal the vial and stir the reaction at the desired temperature for 8-12 hours.

-

Dilute the reaction mixture with EtOAc and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography using a mixture of hexanes and EtOAc (5:1) to isolate this compound as an oil (reported yield: 76%).[4]

Reactivity and Stability

This compound is a stable compound under recommended storage conditions.[1] Its reactivity is centered around the amino group and the aromatic ring. The fluorine substituent influences the electron density of the ring, affecting its reactivity in electrophilic aromatic substitution reactions. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, making it a valuable building block for more complex molecules.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides.[1]

While no direct signaling pathways involving this compound have been reported, a structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[9] This suggests that derivatives of this compound may have potential applications in drug discovery, particularly in the development of enzyme modulators.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via palladium-catalyzed amination.

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Drug Discovery

This diagram illustrates a conceptual workflow for utilizing anilines like this compound in a fragment-based drug discovery approach.

Caption: Conceptual workflow for fragment-based drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. B25381.18 [thermofisher.com]

- 4. This compound CAS#: 367-29-3 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 367-29-3 [chemicalbook.com]

- 9. ossila.com [ossila.com]

5-Fluoro-2-methylaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and experimental protocols related to 5-Fluoro-2-methylaniline (CAS No: 367-29-3), a key intermediate in pharmaceutical and organic synthesis.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below. This information is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FN | [1][2] |

| Molecular Weight | 125.14 g/mol | [1] |

| Appearance | Purple to brown crystalline solid or oil | [1][3] |

| Melting Point | 38-40 °C | |

| Boiling Point | 98-100 °C at 15 mmHg | |

| Density | 1.13 g/cm³ at 20 °C | |

| Synonyms | 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine | [1][4] |

Molecular Composition and Weight

The following diagram illustrates the elemental composition of this compound and the contribution of each element to its overall molecular weight.

Caption: Elemental contribution to the molecular weight of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are essential for researchers working with this compound.

Synthesis Protocol

A common synthetic route to this compound involves a palladium-catalyzed amination of an aryl halide.[1][3]

Materials and Reagents:

-

Aryl halide (e.g., 4-fluoro-2-bromotoluene or a similar precursor)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Sodium tert-butoxide (NaOtBu)

-

Palladium catalyst (e.g., Pd(P(o-tol)₃)₂)

-

Ligand (e.g., CyPF-PtBu)

-

Anhydrous dioxane

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the palladium catalyst and the ligand in anhydrous dioxane and mix for 5 minutes to form the active catalyst solution.

-

Reaction Setup: In a 20 mL vial, combine the aryl halide (1.0 equivalent), ammonium sulfate (1.5 equivalents), and sodium tert-butoxide (4.5 equivalents).

-

Reaction Initiation: Add anhydrous dioxane (e.g., 6 mL for a 0.60 mmol scale reaction) and the appropriate amount of the prepared catalyst stock solution to the vial.

-

Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 8-12 hours.

-

Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts and catalyst residues.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by flash column chromatography.[1][3]

Materials:

-

Crude this compound

-

Silica gel

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution: Elute the column with a solvent system of hexanes and ethyl acetate. A common ratio is 5:1 (Hexanes:EtOAc).

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound, which may be isolated as an oil.[1][3]

Analytical Characterization: NMR Spectroscopy

The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

¹H NMR (Proton NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Typical Chemical Shifts (δ) in ppm:

-

~6.97 (triplet, 1H, aromatic CH)

-

~6.40 (triplet, 2H, aromatic CH)

-

~3.69 (singlet, 2H, NH₂)

-

~2.12 (singlet, 3H, CH₃)

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Typical Chemical Shifts (δ) in ppm, showing C-F coupling (JCF):

-

~162.24 (doublet, JCF = 240.9 Hz)

-

~145.82 (doublet, JCF = 10.6 Hz)

-

~131.12 (doublet, JCF = 9.6 Hz)

-

~117.62 (doublet, JCF = 2.6 Hz)

-

~104.67 (doublet, JCF = 21.0 Hz)

-

~101.56 (doublet, JCF = 24.6 Hz)

-

~16.62 (singlet, CH₃)

-

The following workflow diagram illustrates the general process from synthesis to characterization.

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 5-Fluoro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for these analytical techniques are also provided to facilitate reproducibility and further research.

Compound Overview

Compound: this compound CAS Number: 367-29-3 Molecular Formula: C₇H₈FN Molecular Weight: 125.14 g/mol [1][2] Synonyms: 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine[3]

Spectral Data

The following sections summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.97 | t | 7.2 | Aromatic CH |

| 6.40 | t | 9.9 | Aromatic CH |

| 3.69 | s | - | NH₂ |

| 2.12 | s | - | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 600 MHz[4]

Table 2: ¹³C NMR Spectral Data of this compound [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J C-F) Hz | Assignment |

| 162.24 | d | 240.9 | C-F |

| 145.82 | d | 10.6 | C-NH₂ |

| 131.12 | d | 9.6 | Aromatic C-H |

| 117.62 | d | 2.6 | Aromatic C-CH₃ |

| 104.67 | d | 21.0 | Aromatic C-H |

| 101.56 | d | 24.6 | Aromatic C-H |

| 16.62 | s | - | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 151 MHz[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.

Table 3: Gas-Phase IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H Stretch (Asymmetric) |

| 3400 | Strong | N-H Stretch (Symmetric) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 1625 | Strong | N-H Bend (Scissoring) |

| 1510 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | C-N Stretch |

| 1150 | Strong | C-F Stretch |

Note: This data is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.[5] Absorption frequencies and intensities may vary in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data (Electron Ionization) of this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 80 | [M-H]⁺ |

| 110 | 40 | [M-CH₃]⁺ |

| 95 | 30 | [M-HCN-H]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase): A small amount of this compound is introduced into a gas cell, which is then placed in the beam path of the IR spectrometer.

Sample Preparation (Solid Phase - KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a transparent pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum (of air or a pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: In electron ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 5-Fluoro-2-methylaniline

| Property | Value |

| Chemical Formula | C₇H₈FN |

| Molar Mass | 125.14 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Melting Point | -23 °C |

| Boiling Point | 200-201 °C |

| Density | 1.109 g/cm³ at 25 °C |

| Water Solubility | Predicted as practically insoluble (log10ws = -1.91 mol/L) |

Predicted Solubility in Organic Solvents

The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the principle of "like dissolves like," considering the polar amine group and the relatively nonpolar fluorotoluene ring of the molecule.

Disclaimer: The following data are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The amine group can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents | DMSO, DMF, Acetone | High | The polar nature of these solvents can effectively solvate the polar amine group. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | Good solvation of the aromatic ring and the polar functional group. |

| Ethers | Diethyl ether, THF | Moderate | Moderate polarity allows for some interaction with the amine group. |

| Aromatic Hydrocarbons | Toluene | Moderate to Low | The aromatic ring of toluene can interact with the fluorotoluene ring via π-stacking, but the polar amine group limits overall solubility. |

| Non-polar Solvents | Hexane, Heptane | Low | The significant difference in polarity between the solute and solvent limits solubility. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the Saturation Shake-Flask (SSF) method is the gold standard.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the diluted samples and the calibration standards using a validated HPLC or UV-Vis method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula:

S = C_diluted × Dilution_Factor

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

-

-

Role in Drug Discovery Workflow

This compound is a valuable building block in medicinal chemistry. Its fluorinated aromatic structure can impart desirable properties to drug candidates, such as increased metabolic stability and enhanced binding affinity. The following diagram illustrates a typical workflow where such an intermediate is utilized in the drug discovery process.

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risk in a laboratory or manufacturing setting. This document outlines the toxicological properties, handling precautions, emergency procedures, and the experimental methodologies used to determine these hazards.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-fluorotoluene or 5-Fluoro-o-toluidine, is a substituted aniline with the molecular formula C₇H₈FN.[1][2] Its physical and chemical properties are essential for understanding its behavior and for designing safe handling and storage procedures.

| Property | Value | Reference(s) |

| CAS Number | 367-29-3 | [1][2] |

| Molecular Weight | 125.14 g/mol | [1][3] |

| Appearance | Purple to brown crystalline solid or liquid | [2] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 98-100 °C at 15 mmHg | [2] |

| Flash Point | 90 °C (194 °F) - closed cup | [1] |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. Exposure through oral, dermal, or inhalation routes is harmful.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, there is a potential for organ damage through prolonged or repeated exposure.[4]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Source: Aggregated from supplier safety data sheets.[1][5]

Toxicological Mechanisms

The toxicity of substituted anilines is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[4] This process can generate reactive metabolites that contribute to cellular damage. A characteristic toxic effect of many aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and fatigue.[6][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The required PPE creates a barrier against dermal contact, inhalation, and eye contact.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure or release.

-

Handling: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] The recommended storage temperature is between 2-8°C.[2] The substance should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes. Medical attention should be sought immediately in all cases of significant exposure.

References

- 1. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 367-29-3 [m.chemicalbook.com]

- 3. This compound (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aarti-industries.com [aarti-industries.com]

- 7. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Fluoro-2-methylaniline: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-2-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its various synonyms and alternative names, summarizes its chemical and physical properties in structured tables, and provides a detailed experimental protocol for its synthesis and purification. Furthermore, a logical workflow illustrating its application in the synthesis of bioactive molecules is presented.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 367-29-3 |

| EC Number | 206-689-6 |

| MDL Number | MFCD00007764 |

| PubChem CID | 67774 |

| InChI Key | JLCDTNNLXUMYFQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(F)C=C1N |

Common Synonyms and Alternative Names:

-

3-fluoro-6-methylaniline

-

2-methyl-5-fluoroaniline

-

Benzenamine, 5-fluoro-2-methyl-

-

5-fluoro-2-methyl-phenylamine

-

5-fluoro-2-methyl-aniline

-

5-fluoro-2-methylphenylamine

-

5-fluor-2-methylanilin

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing chemical reactions, ensuring safe handling, and predicting the behavior of the compound in various experimental settings.

| Property | Value |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Purple to brown crystalline solid or liquid |

| Melting Point | 38-40 °C |

| Boiling Point | 98-100 °C at 15 mmHg |

| Density | 1.13 g/cm³ at 20 °C |

| Flash Point | 90 °C (194 °F) - closed cup[1] |

| Water Solubility | Insoluble |

| pKa | 3.44 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-Fluoro-2-nitrotoluene. The following protocol is a representative example.

Materials:

-

4-Fluoro-1-methyl-2-nitrobenzene

-

Ethanol

-

Iron powder

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL) in a round-bottom flask.

-

To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a catalytic amount of HCl (e.g., 0.25 mL) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Basify the filtrate with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., n-hexane/EtOAc 1:1).

-

Load the dissolved sample onto the column.

-

Elute the column with an appropriate solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v).

-

Collect the fractions containing the pure product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a light brown solid (yields around 70% have been reported).

Role in the Synthesis of Bioactive Molecules

This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.[4] Its fluorinated aromatic structure can impart desirable properties to the final drug molecule, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The following diagram illustrates a generalized workflow for the utilization of substituted anilines, like this compound, in the synthesis of targeted therapeutic agents.

Caption: Synthetic pathway from this compound to a therapeutic agent.

References

A Technical Guide to High-Purity 5-Fluoro-2-methylaniline for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a critical building block in modern medicinal chemistry. This document details commercial suppliers, purity specifications, analytical methodologies for quality control, and synthetic protocols. Furthermore, it highlights the pivotal role of this compound in the synthesis of targeted cancer therapeutics, specifically focusing on the MEK inhibitor Trametinib, and elucidates its interaction with the MEK signaling pathway.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The quality and purity of this starting material are paramount to ensure the integrity and reproducibility of downstream synthetic processes and the quality of the final active pharmaceutical ingredient (API). Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number |

| Sigma-Aldrich | F10402 | ≥99% | GC | 367-29-3 |

| Thermo Scientific Chemicals | B25381 | ≥98% | GC | 367-29-3 |

| Tokyo Chemical Industry (TCI) | F0232 | >98.0% | GC | 367-29-3 |

| Chem-Impex | 02155 | ≥98% | GC | 367-29-3 |

| Indofine Chemical Company | - | - | - | 367-29-3 |

Note: Purity specifications and available grades may vary. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[1][2]

A typical workflow for selecting and qualifying a commercial supplier for a critical starting material like this compound is outlined below.

Caption: Workflow for qualifying commercial suppliers of this compound.

Synthesis of this compound

The synthesis of this compound is well-established, with several routes reported in the literature. A common and efficient method involves the reduction of the corresponding nitro compound, 4-Fluoro-2-nitrotoluene.

Experimental Protocol: Reduction of 4-Fluoro-2-nitrotoluene

This protocol describes a laboratory-scale synthesis of this compound via the reduction of 4-Fluoro-2-nitrotoluene using iron powder in the presence of an acid catalyst.

Materials:

-

4-Fluoro-2-nitrotoluene

-

Iron powder

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

n-Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a solution of 4-Fluoro-2-nitrotoluene (1 equivalent) in ethanol, add iron powder (5 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a catalytic amount of concentrated HCl.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and basify with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.[3]

Caption: Synthetic pathway for this compound from 4-Fluoro-2-nitrotoluene.

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, providing both quantitative purity data and identification of potential impurities.

Experimental Protocol: GC-MS for Purity Analysis

This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument parameters should be optimized for the specific equipment used.

1. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Internal standard (optional, e.g., a structurally similar compound with a distinct retention time)

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

-

If using an internal standard, add a known concentration to the sample solution.

-

Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.

3. GC-MS Parameters (Illustrative):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp to 150°C at 10°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 minutes

-

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

4. Data Analysis:

-

The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

-

For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.[4][5][6][7]

Application in Drug Development: Synthesis of Trametinib

This compound is a key starting material in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[8] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[8][9]

The synthesis of Trametinib involves the coupling of this compound with a complex heterocyclic core. The presence and position of the fluoro and methyl groups on the aniline ring are critical for the drug's binding affinity and overall pharmacological profile.

The MEK Signaling Pathway and Trametinib's Mechanism of Action

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] In many cancers, mutations in genes such as BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[10][11]

MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Trametinib is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing their catalytic activity.[11][12] This inhibition blocks the phosphorylation of ERK1/2, thereby halting the downstream signaling that promotes cancer cell proliferation.[9][10] The role of this compound as a key structural component of Trametinib underscores the importance of this chemical intermediate in the development of targeted cancer therapies.

Caption: The MEK signaling pathway and the inhibitory action of Trametinib.

Conclusion

High-purity this compound is an indispensable chemical intermediate for researchers and professionals in the field of drug development. Its unique structural features make it a valuable building block for the synthesis of complex and highly targeted therapeutics, such as the MEK inhibitor Trametinib. A thorough understanding of its commercial availability, synthesis, and analytical characterization, as well as its role in the mechanism of action of the final drug product, is essential for the successful advancement of novel cancer therapies. This guide provides a foundational resource for scientists working with this critical compound.

References

- 1. This compound | 367-29-3 | INDOFINE Chemical Company [indofinechemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. news-medical.net [news-medical.net]

- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution in Aniline Derivatives' Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into aniline derivatives is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties and enhance reactivity in a controlled manner. This guide provides a comprehensive overview of the multifaceted role of fluorine substitution, detailing its influence on the electronic properties, basicity, and reaction kinetics of aniline derivatives. We present quantitative data, detailed experimental protocols, and visual workflows to offer a practical resource for professionals in drug discovery and chemical research. Fluorine's unique electronic nature, characterized by high electronegativity and the capacity for both inductive electron withdrawal and mesomeric electron donation, allows for fine-tuning of a molecule's physicochemical and pharmacokinetic profile. This guide will delve into the underlying principles governing these effects and provide practical examples of their application.

Electronic Effects of Fluorine on the Aniline Ring

The influence of fluorine substitution on the reactivity of the aniline ring is a result of the interplay between two primary electronic effects: the inductive effect (-I) and the mesomeric effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is most pronounced at the carbon atom directly attached to the fluorine. The -I effect generally deactivates the ring towards electrophilic aromatic substitution and decreases the basicity of the aniline nitrogen.

-

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating resonance effect increases the electron density at the ortho and para positions. While weaker than its inductive effect, the +M effect can influence the regioselectivity of electrophilic aromatic substitution, often favoring para-substitution.[1]

The net effect of fluorine substitution is a complex balance of these opposing forces, leading to unique reactivity patterns compared to other halogenated or substituted anilines.

Impact on Basicity (pKa)

The basicity of the amino group in aniline is a critical parameter, particularly in the context of drug design, as it influences a compound's solubility, receptor binding, and pharmacokinetic properties. Fluorine substitution significantly impacts the pKa of the anilinium ion.

Generally, the strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity (lowering the pKa).[2] This effect is modulated by the position of the fluorine substituent.

Table 1: pKa Values of Fluoro- and Trifluoromethyl-Substituted Aniline Derivatives

| Compound | o-substituent | m-substituent | p-substituent | pKa |

| Aniline | H | H | H | 4.60 |

| 2-Fluoroaniline | F | H | H | 3.20 |

| 3-Fluoroaniline | H | F | H | 3.50 |

| 4-Fluoroaniline | H | H | F | 4.65 |

| 2-(Trifluoromethyl)aniline | CF₃ | H | H | -0.55 |

| 3-(Trifluoromethyl)aniline | H | CF₃ | H | 3.19 |

| 4-(Trifluoromethyl)aniline | H | H | CF₃ | 1.73 |

Data compiled from various sources.

Reactivity in Electrophilic Aromatic Substitution

The amino group of aniline is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Fluorine substitution, due to its net electron-withdrawing character, generally deactivates the ring towards electrophiles. However, the mesomeric effect can still direct incoming electrophiles to the para position.[1]

Table 2: Hammett Substituent Constants (σ) for Fluorine and Trifluoromethyl Groups

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

Data from Hansch et al.

The positive Hammett constants indicate the electron-withdrawing nature of these substituents. The larger the positive value, the greater the deactivating effect on electrophilic aromatic substitution.

While comprehensive kinetic data for various electrophilic substitutions on a wide range of fluoroanilines is dispersed, the general trend observed is a decrease in reaction rates compared to aniline. For instance, the nitration of fluoroanilines is significantly slower than that of aniline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A remarkable feature of fluorine-substituted aromatics is their enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly when other electron-withdrawing groups are present on the ring.[3][4] Despite the high strength of the C-F bond, fluorine can act as an excellent leaving group in these reactions.

The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate through its strong inductive effect, thereby lowering the activation energy of the rate-determining step (nucleophilic attack).[4] This explains the counterintuitive observation that fluoroarenes are often more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts.

Role in Drug Design and Development

Fluorine substitution is a cornerstone of modern drug design due to its profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The introduction of fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[5]

-

Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and ability to form key interactions (e.g., hydrogen bonds, salt bridges) with biological targets.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect is complex and context-dependent.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Fluorinated Aniline Derivatives as Kinase Inhibitors

Many successful kinase inhibitors feature a substituted aniline core. Fluorine is often incorporated to enhance potency and improve pharmacokinetic properties. For example, in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), fluorine substitution on the aniline moiety has been shown to be crucial for achieving high affinity and selectivity.[6][7][8]

The following diagrams illustrate the general signaling pathways of EGFR and VEGFR, which are common targets for fluorinated aniline-based inhibitors.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a user-friendly method for the synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II.

Materials:

-

Methyl 4-(N-hydroxyacetamido)benzoate

-

1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)

-

Cesium carbonate (Cs₂CO₃)

-

Chloroform (anhydrous)

-

Nitromethane

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Step 1: O-Trifluoromethylation

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-(N-hydroxyacetamido)benzoate in anhydrous chloroform.

-

Add a catalytic amount of cesium carbonate (Cs₂CO₃) to the solution.

-

To this mixture, add Togni reagent II and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

Step 2: Intramolecular OCF₃ Migration

-

Dissolve the crude product from Step 1 in nitromethane.

-

Heat the reaction mixture to 120 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

General Protocol for Determining pKa by Potentiometric Titration

This protocol outlines a general method for the determination of the pKa of aniline derivatives.

Materials:

-

Aniline derivative sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the aniline derivative is a base, titrate with the standardized HCl solution. If it is an acidic derivative, titrate with standardized NaOH.

-

Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for the synthesis, characterization, and evaluation of fluorinated aniline derivatives.

Caption: Synthesis and Characterization Workflow.

Caption: In Vitro Evaluation Workflow.

Conclusion

Fluorine substitution offers a versatile and powerful toolkit for modulating the reactivity and properties of aniline derivatives. A thorough understanding of the interplay between inductive and mesomeric effects is crucial for predicting the impact of fluorination on basicity, reaction kinetics, and biological activity. The strategic placement of fluorine can lead to compounds with enhanced metabolic stability, improved binding affinity, and tailored reactivity, making it an indispensable strategy in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational resource for researchers to leverage the unique properties of fluorine in their synthetic and drug discovery endeavors.

References

- 1. mt.com [mt.com]

- 2. journaleras.com [journaleras.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Stability and Storage of 5-Fluoro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-2-methylaniline (CAS No: 367-29-3). Ensuring the chemical integrity of this compound is critical for its use as a pharmaceutical intermediate and in various organic syntheses. This document outlines the key factors influencing its stability, provides recommended handling and storage protocols, and presents a framework for its stability assessment.

Physicochemical Properties and Stability Profile

This compound is an aromatic amine that can appear as a colorless to light yellow liquid or a purple to brown crystalline solid, with a melting point of 38-40 °C.[1][2] Its appearance can be an indicator of its purity and stability, as the material has a tendency to darken in color during storage.[3] The fluorine substituent on the aromatic ring enhances its reactivity, making it a valuable building block in medicinal chemistry and material science.[4] However, like many aromatic amines, it is susceptible to degradation, primarily through oxidation.

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, it is imperative to adhere to strict storage and handling guidelines. The following table summarizes the recommended conditions based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2-8°C[1] or 0-8°C[4] | To minimize degradation kinetics and volatility. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][3] | To prevent oxidation, which is a primary degradation pathway for aromatic amines. |

| Light Exposure | Keep in a dark place.[1] Protect from direct sunlight.[3] | Light can catalyze oxidative degradation, leading to color change and impurity formation. |

| Moisture | Store in a dry environment.[5][6] | Aromatic amines can be hygroscopic, and moisture can facilitate certain degradation reactions.[6] |

| Container | Keep container tightly closed.[3][7] | To prevent exposure to air, moisture, and other contaminants. |

| Ventilation | Store in a well-ventilated place.[5][6] | To disperse any volatile organic compounds and reduce inhalation hazards.[6] |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from the following incompatible materials:

Experimental Protocol: Stability Assessment of this compound

The following is a representative protocol for assessing the stability of this compound. This method is based on common stability-indicating assay procedures for aromatic amines.

Objective: To determine the degradation of this compound under various stress conditions (e.g., temperature, humidity, light) using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound reference standard

-

HPLC grade acetonitrile and water

-

Forced-air stability oven

-

Photostability chamber

-

Dessicator with a saturated salt solution for humidity control

-

Calibrated HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability oven for a defined period (e.g., 1, 3, 7, and 14 days).

-

Photostability: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

-

Humidity Stress: Store aliquots of the solid compound in open containers within a dessicator containing a saturated salt solution (to maintain a specific relative humidity) at a controlled temperature.

-

Acid/Base Hydrolysis: Treat the stock solution with a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.

-

Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

If necessary, neutralize the acid and base-stressed samples.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound.